6-Bromo-2-iodoquinazoline
Overview
Description
6-Bromo-2-iodoquinazoline is a heterocyclic organic compound with the molecular formula C8H4BrIN2. It belongs to the quinazoline family, which is widely used in medicinal chemistry due to its diverse biological activities
Mechanism of Action
Target of Action
6-Bromo-2-iodoquinazoline is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) . These receptors are proteins found on the surface of cells and play a crucial role in regulating cell growth and division. Overexpression or mutation of these receptors can lead to uncontrolled cell proliferation, a hallmark of many types of cancer .
Mode of Action
This compound interacts with EGFR and HER2 by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those downstream of EGFR and HER2 . These include the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth, and the Ras/Raf/MEK/ERK pathway, which is involved in cell proliferation . By inhibiting EGFR and HER2, this compound disrupts these pathways, leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Molecular docking and adme prediction studies have been conducted to predict these properties . These studies can provide valuable insights into the compound’s bioavailability and potential for drug-drug interactions .
Result of Action
The inhibition of EGFR and HER2 by this compound results in potent anti-cancer effects . In vitro studies have shown that this compound has remarkable cytotoxic efficacy against various cancer cell lines, including AU-565 and MDA-MB-231 . Furthermore, it has been shown to induce cell cycle arrest and apoptosis, which are key mechanisms of action for many anti-cancer drugs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and solubility, which in turn can impact its bioavailability and efficacy. Additionally, the presence of other compounds or drugs can influence the action of this compound through drug-drug interactions .
Biochemical Analysis
Biochemical Properties
6-Bromo-2-iodoquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain tyrosine kinases, which are enzymes involved in cell signaling pathways . This inhibition can lead to alterations in cellular processes and has potential therapeutic implications, particularly in cancer treatment.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can induce cytotoxic effects in cancer cells, leading to cell death. This compound has been tested against various cancer cell lines, demonstrating its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function . The compound’s ability to bind to tyrosine kinases and other proteins is a key aspect of its mechanism of action. These interactions can disrupt normal cellular processes, making this compound a potential candidate for targeted therapies .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important considerations for its therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Studies have identified threshold effects, where the compound’s efficacy and toxicity are dose-dependent. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting cellular function. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the cell . These interactions can influence the compound’s accumulation and effectiveness, making it important to study its transport and distribution properties .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .
Preparation Methods
6-Bromo-2-iodoquinazoline can be synthesized via multiple methods, including the Suzuki-Miyaura cross-coupling reaction and the Ullmann reaction. The Suzuki-Miyaura coupling involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is known for its mild reaction conditions and high functional group tolerance . The Ullmann reaction, on the other hand, involves the coupling of aryl halides in the presence of a copper catalyst, typically under elevated temperatures.
Chemical Reactions Analysis
6-Bromo-2-iodoquinazoline undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Coupling Reactions: As mentioned, it can be involved in Suzuki-Miyaura and Ullmann coupling reactions.
Common reagents used in these reactions include palladium and copper catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Bromo-2-iodoquinazoline has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
6-Bromo-2-iodoquinazoline can be compared with other quinazoline derivatives, such as:
6-Bromo-2-(pyridin-3-yl)-4-substituted quinazolines: These compounds have been studied for their tyrosine kinase inhibitory activity.
6-Substituted quinazoline-2-thiols: These derivatives are known for their diverse biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific halogen substitutions, which confer distinct reactivity and biological activity compared to other quinazoline derivatives.
Properties
IUPAC Name |
6-bromo-2-iodoquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJJMJFHBCJRDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60582074 | |
Record name | 6-Bromo-2-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
882670-93-1 | |
Record name | 6-Bromo-2-iodoquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60582074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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